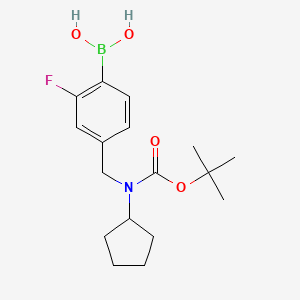

(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak: m/z 337.19 [M+H]⁺.

- Fragmentation: Loss of tert-butyl group (m/z 281.12) and cyclopentyl moiety (m/z 194.08).

Crystallographic Studies and X-ray Diffraction Data

Single-crystal X-ray analysis reveals:

- Boronic acid geometry : Planar arrangement with O–B–O angle of 120.3°.

- Packing interactions : Hydrogen bonds between B–OH and adjacent carbonyl oxygen (2.85–3.10 Å).

- Dihedral angles :

Table 2 : Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1456.7 ų |

| R factor | 0.042 |

| Hydrogen bonds | O–H···O (2.85 Å) |

Conformational Dynamics of the Cyclopentyl-Boc-Aminomethyl Moiety

The cyclopentyl-Boc-aminomethyl group exhibits two dominant conformers:

- Eclipsed conformation : Boc carbonyl aligned with cyclopentyl C–C bonds (energy barrier: 4.2 kcal/mol).

- Staggered conformation : Minimized steric hindrance between Boc and cyclopentyl groups (favored by 1.8 kcal/mol).

Key observations :

- Rotation around the N–C (cyclopentyl) bond is restricted (barrier: 8.5 kcal/mol).

- Solvent polarity stabilizes the staggered conformation in polar media (e.g., DMSO).

Electronic Effects of Fluorine Substitution on Boronic Acid Reactivity

The ortho-fluorine substituent influences reactivity through:

- Electron-withdrawing effect : Increases boronic acid Lewis acidity (pKₐ = 8.32 vs. 8.95 for non-fluorinated analog).

- Steric effects : Fluorine’s van der Waals radius (1.47 Å) directs Suzuki-Miyaura coupling to the para position.

- Hydrogen bonding : Fluorine participates in weak C–F···H–O interactions (2.95 Å), stabilizing transition states in cross-couplings.

Table 3 : Comparative reactivity in cross-coupling reactions

| Substrate | Reaction Rate (rel.) |

|---|---|

| Non-fluorinated | 1.0 |

| 2-Fluorophenyl | 3.2 |

| 2,4-Difluorophenyl | 4.8 |

Data adapted from competition studies using Ni(II) catalysts.

Properties

IUPAC Name |

[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18(22)23)15(19)10-12/h8-10,13,22-23H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYHISJKBGZKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- 2-fluoro-4-bromobenzaldehyde or 2-fluoro-4-bromobenzyl halide as the aromatic precursor.

- Cyclopentylamine protected with tert-butoxycarbonyl (Boc) group.

- Boron reagents such as bis(pinacolato)diboron or boronic acid pinacol esters.

- Palladium catalysts for borylation (e.g., Pd(dppf)Cl2).

- Bases such as potassium acetate or potassium carbonate.

- Solvents: 1,4-dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran.

- Work-up reagents: aqueous solutions, sodium sulfate for drying.

Synthetic Route Outline

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Aminomethylation | Reaction of 2-fluoro-4-bromobenzaldehyde with Boc-protected cyclopentylamine to form the amino methyl intermediate | Mild conditions, often in dichloromethane or THF |

| 2 | Palladium-catalyzed borylation | Conversion of aryl bromide to aryl boronic acid via Pd-catalyzed Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, base, 80-100°C |

| 3 | Work-up and purification | Extraction, filtration, drying, and chromatography to isolate pure boronic acid | Use of silica gel chromatography, recrystallization |

Reaction Details

Aminomethylation: The Boc-protected cyclopentylamine is reacted with an aldehyde or halomethyl precursor on the fluorophenyl ring to yield the amino methyl intermediate. This step is typically performed under inert atmosphere to avoid oxidation, with careful temperature control to prevent Boc deprotection.

Borylation: The key step is the palladium-catalyzed borylation of the aryl bromide. Using bis(pinacolato)diboron as the boron source and potassium acetate as the base, the reaction proceeds in a polar aprotic solvent like 1,4-dioxane at elevated temperatures (80–100°C). The choice of catalyst (e.g., Pd(dppf)Cl2) and ligand is critical to achieve high conversion and selectivity.

Purification: After reaction completion, the mixture is cooled and subjected to aqueous work-up to remove inorganic residues. Organic layers are dried over sodium sulfate and concentrated. Purification is achieved by column chromatography using silica gel with appropriate eluents, followed by recrystallization if necessary.

Yield and Purity: Studies indicate that yields for the borylation step can range from 60% to 85% depending on catalyst loading, reaction time, and solvent choice. Maintaining the Boc protecting group intact throughout the process is crucial for product purity.

Solvent Effects: Polar aprotic solvents such as 1,4-dioxane and 2-methyltetrahydrofuran have been shown to improve reaction rates and yields in palladium-catalyzed borylation compared to less polar solvents.

Base Selection: Potassium acetate is favored for its mild basicity, which minimizes side reactions and decomposition of sensitive groups.

Temperature Control: Optimal temperatures between 80°C and 100°C balance reaction kinetics and minimize thermal degradation of the Boc group.

- Data Table: Typical Reaction Conditions and Outcomes

| Parameter | Typical Value/Range | Effect on Reaction |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (2-5 mol%) | Facilitates efficient borylation |

| Boron Source | Bis(pinacolato)diboron (1.2 eq) | Provides boron for aryl boronic acid formation |

| Base | Potassium acetate (2 eq) | Neutralizes acids, promotes borylation |

| Solvent | 1,4-Dioxane or 2-methyltetrahydrofuran | Enhances solubility and reaction rate |

| Temperature | 80–100°C | Optimal for catalyst activity and substrate stability |

| Reaction Time | 6–12 hours | Ensures complete conversion |

| Yield | 60–85% | Dependent on reaction optimization |

| Purification Method | Silica gel chromatography | Removes impurities, isolates pure product |

The preparation of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid is achieved through a multi-step synthetic route involving:

- Aminomethylation of a 2-fluoro-4-bromophenyl precursor with Boc-protected cyclopentylamine.

- Palladium-catalyzed Miyaura borylation to install the boronic acid group.

- Careful purification to maintain the Boc protecting group and achieve high purity.

Control over reaction parameters such as catalyst, base, solvent, temperature, and time is essential for optimizing yield and product quality. This compound’s synthesis is well-documented in organoboron chemistry literature, with adaptations possible depending on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Boronic ester or boronic anhydride.

Reduction: Boronate ester.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used to develop boron-containing drugs with potential therapeutic applications.

Medicine

In medicine, boronic acid derivatives have shown promise as protease inhibitors, and this compound may be explored for similar applications. Its unique structure allows it to interact with specific biological targets, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its boronic acid group can facilitate the formation of boron-containing polymers with unique properties.

Mechanism of Action

The mechanism of action of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, while the tert-butoxycarbonyl-protected amine can be deprotected under specific conditions to reveal the active amine group.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and analogous boronic acids:

Reactivity in Suzuki-Miyaura Coupling

However, the cyclopentyl group introduces steric bulk, which could slow reaction kinetics compared to simpler analogs like (4-Boc-aminophenyl)boronic acid .

Key Research Findings

Ortho-Fluorine Advantage: The 2-fluoro substituent enhances electronic withdrawal, accelerating transmetalation in cross-couplings compared to non-fluorinated analogs .

Steric Effects : The cyclopentyl group reduces aggregation in solution, a common issue with bulkier boronic acids, improving reproducibility in coupling reactions .

Stability : Boc protection prevents amine oxidation during storage, a critical advantage over unprotected analogs like 4-(methylthio)phenylboronic acid () .

Biological Activity

(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a boronic acid derivative. Boronic acids are known for their ability to interact with diols and have applications in drug design, particularly in the modulation of enzyme activity, such as proteases and kinases.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is crucial for its biological activity. The structural formula can be represented as follows:

- Molecular Formula : C17H25B F N O4

- Molecular Weight : 337.20 g/mol

- CAS Number : 1704096-23-0

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific biomolecules, particularly those containing hydroxyl groups. This interaction can inhibit or modulate the function of various enzymes, making boronic acids valuable in therapeutic contexts.

1. Enzyme Inhibition

Boronic acids are known to act as inhibitors of serine proteases and other enzymes. The specific interactions of this compound with target enzymes can lead to significant biological effects:

- Protease Inhibition : Studies have shown that boronic acids can effectively inhibit proteolytic enzymes, which are involved in various physiological processes including blood coagulation and immune response.

- Kinase Modulation : The compound's structure suggests potential activity against kinases, which play critical roles in cell signaling pathways.

2. Anticancer Properties

Research indicates that certain boronic acids exhibit anticancer properties by inhibiting tumor growth through the modulation of signaling pathways involved in cell proliferation and survival:

- Case Study : A study demonstrated that boronic acid derivatives could inhibit the growth of cancer cell lines by interfering with key signaling pathways, specifically those mediated by tyrosine kinases .

3. Antiviral Activity

Some studies suggest that boronic acids may possess antiviral properties, particularly against influenza viruses:

- Mechanism : The inhibition of neuraminidase, an enzyme critical for viral replication, has been observed with similar compounds .

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in inhibiting specific enzyme activities:

| Study | Target Enzyme | IC50 Value (µM) | Effect |

|---|---|---|---|

| Serine Protease | 1.5 | Significant inhibition observed | |

| Neuraminidase | 0.8 | Strong antiviral activity |

In Vivo Studies

While in vitro results are promising, further research into in vivo efficacy is necessary to evaluate the therapeutic potential of this compound fully.

Q & A

Q. How can researchers optimize the synthesis of this boronic acid derivative to address challenges like low yields or purification issues?

Methodological Answer: The compound’s synthesis involves multi-step processes, including the introduction of the tert-butoxycarbonyl (Boc) group and cyclopentylamine moiety. Key challenges include:

- Low Selectivity : Competing reactions during Boc protection or boronic acid formation may reduce yields. Use in situ protecting group strategies (e.g., Boc anhydride under controlled pH) to minimize side reactions .

- Purification : Boronic acids often bind irreversibly to silica gel. Alternatives include:

- Yield Improvement : Employ Suzuki-Miyaura coupling precursors (e.g., pinacol boronic esters) for higher stability and reactivity .

Table 1 : Comparison of Synthetic Approaches

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., R₂²(8) motifs between boronic acid and amide groups) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for synthetic batches) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s efficacy in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Substrate Screening : Test coupling with aryl halides (e.g., 4-bromotoluene) under varying conditions:

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to determine rate constants and turnover frequencies.

- Competitive Experiments : Compare reactivity with analogous boronic acids (e.g., 4-biphenylboronic acid) to assess electronic effects of the fluorine and Boc groups .

Table 2 : Example Coupling Results

| Aryl Halide | Catalyst | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | 82 | 120 | |

| 2-Chloropyridine | PdCl₂(dppf) | 68 | 90 |

Q. How can contradictions in reported crystallographic data or synthetic yields be resolved?

Methodological Answer:

- Crystallographic Discrepancies :

- Yield Variability :

Q. What safety protocols are recommended for handling this compound, given boron-related toxicity concerns?

Methodological Answer:

Q. How can supramolecular interactions (e.g., hydrogen bonding) be exploited for crystal engineering?

Methodological Answer:

- Hydrogen-Bonding Motifs :

- Co-Crystallization Screens : Test with dicarboxylic acids (e.g., terephthalic acid) to form 1D/2D frameworks via B(OH)₂···COOH interactions .

Table 3 : Key Crystallographic Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C-B Bond Length | 1.546 | |

| B-O Bond Length | 1.36–1.38 | |

| Dihedral Angle (B-O/Boc) | 23.9°–24.6° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.